molecular formula C14H14O4 B6281476 2-(3,4-dimethoxybenzoyl)-5-methylfuran CAS No. 677299-77-3

2-(3,4-dimethoxybenzoyl)-5-methylfuran

Cat. No.: B6281476
CAS No.: 677299-77-3
M. Wt: 246.3
InChI Key:
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Description

2-(3,4-dimethoxybenzoyl)-5-methylfuran is an organic compound characterized by a furan ring substituted with a 3,4-dimethoxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzoyl)-5-methylfuran typically involves the acylation of 5-methylfuran with 3,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts acylation reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxybenzoyl)-5-methylfuran undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) or strong acids (e.g., sulfuric acid).

Major Products Formed

Scientific Research Applications

2-(3,4-dimethoxybenzoyl)-5-methylfuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzoyl)-5-methylfuran involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxybenzoyl)furan: Similar structure but lacks the methyl group at the 5-position.

    3,4-dimethoxybenzoyl chloride: Used as a precursor in the synthesis of 2-(3,4-dimethoxybenzoyl)-5-methylfuran.

    5-methylfuran: The furan ring without the benzoyl substitution.

Uniqueness

This compound is unique due to the presence of both the 3,4-dimethoxybenzoyl group and the methyl group on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

677299-77-3

Molecular Formula

C14H14O4

Molecular Weight

246.3

Purity

95

Origin of Product

United States

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